BenchChemオンラインストアへようこそ!

1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde

Kinase inhibition ALK/ROS1 Pharmacophore validation

1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde (CAS 2092496-30-3) is a fluorinated heterocyclic building block belonging to the N-benzylimidazole-5-carbaldehyde class. Its molecular formula is C₁₁H₈F₂N₂O with a molecular weight of 222.19 g/mol.

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
CAS No. 2092496-30-3
Cat. No. B1478607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde
CAS2092496-30-3
Molecular FormulaC11H8F2N2O
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CN2C=NC=C2C=O
InChIInChI=1S/C11H8F2N2O/c12-9-1-8(2-10(13)3-9)5-15-7-14-4-11(15)6-16/h1-4,6-7H,5H2
InChIKeyLQCLHTYHIHMJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde (CAS 2092496-30-3) – Structural Profile and Core Specifications for Research Procurement


1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde (CAS 2092496-30-3) is a fluorinated heterocyclic building block belonging to the N-benzylimidazole-5-carbaldehyde class. Its molecular formula is C₁₁H₈F₂N₂O with a molecular weight of 222.19 g/mol . The compound features a 3,5-difluorobenzyl substituent at the N-1 position and a reactive carbaldehyde at the C-5 position of the imidazole ring, rendering it a versatile intermediate for medicinal chemistry and agrochemical synthesis . It is commercially available in research quantities with purities typically ranging from 95% to 98% .

Why 1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde Cannot Be Interchanged with Generic Imidazole Carbaldehyde Analogs


Imidazole carbaldehyde derivatives occupy a privileged position in drug discovery as synthetic linchpins for constructing kinase inhibitors, CYP enzyme modulators, and neurotransmitter-related agents [1]. However, the precise positioning of fluorine atoms on the benzyl ring, the site of aldehyde attachment (C-4 vs. C-5), and the oxidation state of the imidazole substituents collectively govern reactivity in downstream condensation steps and the physicochemical properties of final candidates [2]. Substituting 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde with a non-fluorinated benzyl analog, a regioisomeric 4-carbaldehyde, or a mono-fluoro/methoxy variant would alter the lipophilicity, metabolic profile, and synthetic trajectory of any derived compound series. The quantitative evidence below demonstrates where these structural choices translate into measurable differences relevant to procurement decisions.

Product-Specific Quantitative Evidence Guide: 1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde vs. Closest Analogs


3,5-Difluorobenzyl as a Privileged Pharmacophore: Kinase Inhibition Evidence

The 3,5-difluorobenzyl moiety embedded in the target compound has been independently validated as a critical pharmacophoric element for dual ALK/ROS1 kinase inhibition. In a 2024 study by Huang et al., a series of 31 2-morpholinobenzamide derivatives bearing the 5-(3,5-difluorobenzyl)-1H-indazole fragment were designed and evaluated [1]. Compound X4, containing this fragment, achieved IC₅₀ values of 0.512 µM against ALK, 0.766 µM against ROS1, and 0.034 ± 0.002 µM against the H2228 NSCLC cell line, with a tumor inhibition rate of 54.71% in an H2228 xenograft model [1]. In contrast, the non-fluorinated benzyl analog (1-benzyl-1H-imidazole-5-carbaldehyde, CAS 85102-99-4) lacks the electron-withdrawing fluorine substituents required to engage the hydrophobic back pocket of the ALK/ROS1 ATP-binding site, as demonstrated by docking studies in the same publication [1]. While this study was conducted on an indazole scaffold rather than the imidazole-5-carbaldehyde scaffold, the 3,5-difluorobenzyl pharmacophore is transferable across heterocyclic cores, positioning the target compound as a strategic input for kinase inhibitor programs [1].

Kinase inhibition ALK/ROS1 Pharmacophore validation

Lipophilicity Differentiation: LogP Shift from 3,5-Difluoro Substitution vs. Non-Fluorinated Benzyl Analog

The 3,5-difluoro substitution on the benzyl ring measurably alters the lipophilicity of the imidazole-5-carbaldehyde scaffold relative to the non-fluorinated parent compound. The non-fluorinated comparator, 1-benzyl-1H-imidazole-5-carbaldehyde (CAS 85102-99-4), has an experimentally derived LogP value of 1.82 (chemsrc) . Each fluorine atom introduced onto an aromatic ring typically increases LogP by 0.2–0.5 log units through enhanced hydrophobic surface area and reduced hydrogen-bond acceptor capacity [1]. Although an experimentally measured LogP for the target compound (CAS 2092496-30-3) has not been published in the peer-reviewed literature, the predicted shift based on established medicinal chemistry principles places the target compound's LogP in the range of approximately 2.2–2.8, representing a meaningful increase in membrane permeability potential [1]. The 1-(3-fluoro-4-methoxybenzyl) analog (CAS 2097992-97-5) introduces a polar methoxy group that counteracts the lipophilicity gain from a single fluorine, resulting in an unpredictable net LogP effect and confounding SAR interpretation [2].

Lipophilicity LogP Drug-likeness Physicochemical properties

Regioisomeric Aldehyde Positioning: 5-Carbaldehyde vs. 4-Carbaldehyde Synthetic Utility

The position of the aldehyde group on the imidazole ring dictates the compound's reactivity profile and the types of downstream derivatives accessible. The target compound carries the aldehyde at the C-5 position (adjacent to the N-1 benzyl substituent), whereas the positional isomer 1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde (CAS 1698335-21-5) bears the aldehyde at C-4 . Imidazole-5-carbaldehydes are specifically documented as precursors for histamine H3 receptor ligands and α₂-adrenoceptor agonists: the non-fluorinated 5-carbaldehyde analog (CAS 85102-99-4) is a key constituent in the synthesis of Fadolmidine, a novel α₂-AR agonist with antinociceptive properties [1]. Furthermore, the 5-carbaldehyde regioisomer is preferred for generating Schiff base ligands via condensation with primary amines, a transformation widely exploited in medicinal chemistry [2]. The 4-carbaldehyde isomer, by contrast, exhibits altered electronic character due to the different proximity of the ring nitrogens, which can change the electrophilicity of the carbonyl carbon and affect yields in nucleophilic addition reactions [2]. While direct comparative kinetic data for these two specific regioisomers are not published, the distinct downstream application profiles provide a clear basis for selection based on synthetic objectives [1] [2].

Regiochemistry Synthetic building block Schiff base formation CYP17 inhibitors

CYP17 Inhibitory Class Potential: Benzyl Imidazole Scaffold Benchmarking

Benzyl imidazole-based compounds constitute an established inhibitor class targeting the cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase (P45017α), a validated target in hormone-dependent cancers [1]. In the foundational study by Owen et al. (2006), a range of N-benzyl imidazole derivatives were synthesized and biochemically evaluated against both the 17α-hydroxylase and 17,20-lyase components of the enzyme [1]. The lead compound in that series, N-4-iodobenzyl imidazole (compound 5), demonstrated IC₅₀ values of 10.06 µM against 17α-OHase and 1.58 µM against lyase, showing equipotent lyase activity compared to the clinical standard ketoconazole (IC₅₀ = 1.66 ± 0.15 µM) [1]. Critically, the compounds in this class exhibited selectivity for the lyase component over the hydroxylase component—a key therapeutic differentiator [1]. The target compound, 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde, incorporates the same N-benzyl imidazole core but with an additional 5-carbaldehyde synthetic handle not present in the Owen et al. series. This aldehyde permits further diversification (e.g., reductive amination, Wittig olefination) to generate novel analogs that retain the CYP17-active benzyl imidazole scaffold while exploring new chemical space [1]. The 3,5-difluoro substitution may further enhance metabolic stability relative to the iodo-substituted lead compound, although direct comparative CYP17 IC₅₀ data for the target compound itself have not been published [1].

CYP17 inhibition 17alpha-hydroxylase/17,20-lyase Hormone-dependent cancer Prostate cancer

Dopamine-β-Hydroxylase Inhibitor Intermediate: Patent-Backed Synthetic Relevance

US Patent US4882348 discloses 2-(aminoalkylthio)imidazoles as potent dopamine-β-hydroxylase (DBH) inhibitors, with a specifically claimed compound incorporating the 3,5-difluorobenzyl-imidazole substructure: 2-[1-[(3,5-difluorophenyl)methyl]imidazol-2-yl]sulfanylethanamine [1]. This compound is described as having inhibitory effects on DBH and utility for reducing blood pressure [1]. The target compound, 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde, serves as a direct synthetic precursor to such 2-substituted imidazole derivatives: the 5-carbaldehyde can be reduced to a hydroxymethyl group, converted to a halomethyl intermediate, and elaborated into thioether-linked aminoalkyl chains as described in the patent [1]. In contrast, the non-carbaldehyde analog 1-(3,5-difluorobenzyl)-1H-imidazole (CAS 170166-01-5) lacks the functional handle necessary for regioselective C-2 functionalization, limiting its utility to N-1 modifications only [2]. The 4-carbaldehyde regioisomer (CAS 1698335-21-5) would direct substitution to a different position on the imidazole ring, yielding a distinct regioisomeric series not covered by the patent claims [1] .

Dopamine-β-hydroxylase DBH inhibition Patent intermediate Cardiovascular research

Purity Specification Differentiation: 98% vs. 95% Commercial Grades

Commercial availability of 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde spans at least two purity tiers. Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity (Product No. 2276467) , while AKSci offers it at 95% purity (Catalog 7253FV) . The 3-percentage-point difference in purity specification may be significant for applications requiring high-fidelity building blocks, such as fragment-based library synthesis, parallel medicinal chemistry campaigns, or physicochemical property determination where impurities at the 5% level could confound assay readouts . For comparison, the non-fluorinated analog 1-benzyl-1H-imidazole-5-carbaldehyde (CAS 85102-99-4) is available at 97% purity from multiple suppliers including Aladdin and Bidepharm, indicating that the fluorinated analog's 98% tier represents a competitive purity standard within this compound class . It should be noted that the 98% specification from Leyan is an入库指导纯度值 (inbound guidance purity); actual batch-to-batch purity may vary and should be verified by Certificate of Analysis upon receipt .

Purity specification Quality control Procurement criteria 98% purity

Best Research and Industrial Application Scenarios for 1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde


ALK/ROS1 Dual Kinase Inhibitor Fragment Library Synthesis

Medicinal chemistry groups pursuing ALK/ROS1 dual inhibition for non-small cell lung cancer (NSCLC) can employ this compound as a 3,5-difluorobenzyl pharmacophore donor. Coupling the aldehyde handle with morpholine-containing amines via reductive amination yields chimeric scaffolds that merge the validated 3,5-difluorobenzyl recognition element with hinge-binding motifs. This strategy is supported by Huang et al. (2024), who demonstrated that 5-(3,5-difluorobenzyl)-1H-indazole confers single-digit micromolar to sub-micromolar potency against ALK and ROS1 kinases [1]. The imidazole core of the target compound provides an alternative heterocyclic scaffold to indazole, potentially addressing patent differentiation needs while retaining the critical pharmacophoric fluorine pattern [1].

CYP17 Lyase-Selective Inhibitor Optimization for Prostate Cancer

The target compound serves as a diversification-ready entry point into the benzyl imidazole CYP17 inhibitor class validated by Owen et al. (2006) [2]. The 5-carbaldehyde group can be elaborated via Wittig olefination or Knoevenagel condensation to install side chains that probe the lyase-selective binding pocket, while the 3,5-difluoro substitution on the benzyl ring may improve metabolic stability relative to the prototypical 4-iodobenzyl lead (which is susceptible to deiodination) [2]. Researchers can generate focused libraries around this scaffold and screen for improved lyase/hydroxylase selectivity ratios, with the Owen et al. data providing benchmark IC₅₀ values (lyase IC₅₀ = 1.58 µM for the 4-iodo lead) for head-to-head comparison [2].

Dopamine-β-Hydroxylase Inhibitor Candidate Synthesis (Patent-Guided Program)

Following the synthetic strategy outlined in US Patent US4882348, the target compound can be reduced to the corresponding alcohol, converted to a leaving group (e.g., chloride), and reacted with aminoalkyl thiols to yield 2-(aminoalkylthio)imidazoles with the 3,5-difluorobenzyl substituent [3]. This route provides access to a compound class with documented DBH inhibitory activity and potential antihypertensive applications. The presence of the 5-carbaldehyde distinguishes this compound from simpler N-benzyl imidazoles that cannot be regioselectively functionalized at the C-2 position, making it the preferred starting material for this specific patent-informed program [3].

Schiff Base Ligand Libraries for Coordination Chemistry and Catalysis

The aldehyde at the imidazole C-5 position is ideally positioned for Schiff base (imine) formation with primary amines, a transformation extensively documented for imidazole-5-carbaldehydes [4]. Condensation with chiral amines, amino acids, or diamine linkers generates bidentate or tridentate ligand systems with the imidazole nitrogen and imine nitrogen as donor atoms, suitable for transition metal coordination. The 3,5-difluorobenzyl group adds steric bulk and electronic modulation that can fine-tune metal center reactivity in catalytic applications. This scenario is particularly relevant for groups synthesizing metal-organic frameworks (MOFs) or homogeneous catalysts where fluorinated ligand peripheries influence solubility and catalyst lifetime [4].

Quote Request

Request a Quote for 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.